N-benzoyl-N'-(8-quinolinyl)thiourea
Overview
Description
N-benzoyl-N’-(8-quinolinyl)thiourea is a chemical compound that consists of a benzoyl group, a quinoline group, and a thiourea group. It has the molecular formula C17H13N3OS and a molecular weight of 307.4 g/mol
Mechanism of Action
Mode of Action
This reaction is promoted by benzoyl peroxide (BPO) and results in the generation of 5-acetonated/acetonitriled N-(quinolin-8-yl)amides .
Biochemical Pathways
The compound’s ability to undergo CDC reactions suggests that it may interact with biochemical pathways involving acetone/acetonitrile
Preparation Methods
The synthesis of N-benzoyl-N’-(8-quinolinyl)thiourea typically involves the reaction of benzoyl chloride with 8-aminoquinoline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-benzoyl-N’-(8-quinolinyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: N-benzoyl-N’-(8-quinolinyl)thiourea can undergo substitution reactions, particularly nucleophilic substitutions, where the thiourea group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products .
Scientific Research Applications
N-benzoyl-N’-(8-quinolinyl)thiourea has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions, which can be studied for their catalytic and electronic properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.
Industry: N-benzoyl-N’-(8-quinolinyl)thiourea is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
N-benzoyl-N’-(8-quinolinyl)thiourea can be compared with other similar compounds, such as:
N-benzoyl-N’-(5-quinolinyl)thiourea: This compound has a similar structure but with the quinoline group positioned at the 5th position instead of the 8th position.
N-benzoyl-N’-(2-quinolinyl)thiourea: Another similar compound with the quinoline group at the 2nd position, which may exhibit different properties and applications compared to N-benzoyl-N’-(8-quinolinyl)thiourea.
The uniqueness of N-benzoyl-N’-(8-quinolinyl)thiourea lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(quinolin-8-ylcarbamothioyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-16(13-6-2-1-3-7-13)20-17(22)19-14-10-4-8-12-9-5-11-18-15(12)14/h1-11H,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYKJTUVPPZYJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393731 | |
Record name | N-benzoyl-N'-(8-quinolinyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130818-06-3 | |
Record name | N-benzoyl-N'-(8-quinolinyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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